(Z)-4-Heptenoic acid methyl ester
Description
Properties
IUPAC Name |
methyl (Z)-hept-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h4-5H,3,6-7H2,1-2H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVXDORDMZHRW-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereoselective Construction of Z 4 Heptenoic Acid Methyl Ester
De Novo Synthetic Routes to the (Z)-4-Heptenoic Acid Moiety
The creation of the (Z)-4-Heptenoic acid methyl ester from basic chemical building blocks involves a sequence of reactions aimed at constructing the carbon skeleton and introducing the necessary functional groups with the correct stereochemistry.
Esterification Reactions for Methyl Ester Formation
The final step in many syntheses of this compound is the conversion of the corresponding carboxylic acid, (Z)-4-Heptenoic acid, into its methyl ester. Two common methods for this transformation are Fischer esterification and the use of diazomethane (B1218177).
Fischer Esterification: This is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.orgbyjus.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org
The mechanism involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org
Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgbyjus.com
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups. masterorganicchemistry.combyjus.com
Elimination of a water molecule to form a protonated ester. byjus.com
Deprotonation to yield the final ester product. byjus.com
A patent for the synthesis of 2-methyl-4-acetylbenzoic acid methyl ester describes a similar esterification process where the carboxylic acid is reacted with anhydrous methanol (B129727) in the presence of a few drops of concentrated sulfuric acid at 70-80°C for 12 hours, achieving a high yield. google.com
Diazomethane-Mediated Approaches: Diazomethane (CH₂N₂) offers a mild and highly efficient method for converting carboxylic acids into methyl esters. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is often preferred for small-scale syntheses due to the toxic and explosive nature of diazomethane. masterorganicchemistry.com The process is typically rapid and clean, with the only byproduct being nitrogen gas, which drives the reaction to completion. youtube.com
The mechanism proceeds in two main steps:
Protonation of diazomethane by the carboxylic acid in an acid-base reaction. libretexts.orglibretexts.orgyoutube.com
The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group of the protonated diazomethane in an Sₙ2 reaction, with the highly stable nitrogen gas (N₂) as the leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com
It is crucial to handle diazomethane with care, typically as a solution in an inert solvent like ether, and to ensure proper venting to prevent pressure buildup from the evolved nitrogen gas. libretexts.orgmasterorganicchemistry.com
Stereoselective Olefination Strategies for the (Z)-Configuration
Establishing the (Z)- or cis-configuration of the double bond at the C4 position is a critical challenge in the synthesis of this compound. The Wittig reaction is a powerful and widely used tool for this purpose. nih.govorganic-chemistry.orglibretexts.org
Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org To achieve the (Z)-alkene, a non-stabilized or unstabilized ylide is typically employed. organic-chemistry.orglibretexts.org These ylides are generally prepared by treating a phosphonium (B103445) salt with a strong base, such as n-butyllithium. libretexts.org
The synthesis of the (Z)-4-heptenoate moiety would likely involve the reaction of an appropriate aldehyde with a non-stabilized phosphorus ylide. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. organic-chemistry.org For non-stabilized ylides, the formation of the syn oxaphosphetane is kinetically favored, which then decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. chemtube3d.com
Recent advancements have focused on developing more general and highly stereoselective Wittig-type reactions to produce functionalized (Z)-alkenes with excellent control over the double bond geometry. nih.gov
Total Synthesis Approaches Incorporating the this compound Structure
While specific total syntheses solely targeting this compound are not extensively detailed in the provided search results, general strategies for synthesizing fatty acids can be adapted. For instance, a procedure for synthesizing 3-methylheptanoic acid involves the addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification. orgsyn.org A similar retrosynthetic analysis for (Z)-4-Heptenoic acid could involve disconnection at the C-C bond formed via a cuprate (B13416276) addition to an α,β-unsaturated ester or through an organometallic coupling reaction, followed by the olefination and esterification steps previously discussed.
Biocatalytic and Chemoenzymatic Synthesis of this compound and its Precursors
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.
Enzyme-Mediated Esterification for this compound Formation
Enzymes, particularly lipases, are widely used to catalyze the esterification of fatty acids. mdpi.com These enzymes can be employed for both esterification of free fatty acids and transesterification of existing esters. mdpi.com For the synthesis of this compound, a lipase (B570770) such as that from Candida antarctica B (immobilized) could be used to catalyze the reaction between (Z)-4-Heptenoic acid and methanol. mdpi.com These reactions are often carried out in organic solvents or solvent mixtures to facilitate the dissolution of the substrates. mdpi.com The use of immobilized enzymes simplifies product purification and allows for enzyme recycling. mdpi.com
Biotransformations Involving Precursors of this compound
Chemoenzymatic approaches combine chemical and enzymatic steps to achieve a desired transformation. beilstein-journals.orgnih.govresearchgate.net For instance, a carboxylic acid can be enzymatically reduced to an aldehyde using a carboxylic acid reductase (CAR) enzyme. beilstein-journals.orgnih.govresearchgate.net This aldehyde can then be used in a subsequent chemical step, such as a Wittig reaction, to form an α,β-unsaturated ester. beilstein-journals.orgnih.govresearchgate.net While this specific example leads to α,β-unsaturated esters, similar multi-step chemoenzymatic pathways could be envisioned for the synthesis of γ,δ-unsaturated esters like this compound.
Furthermore, biocatalytic C-H amination and amidation using engineered enzymes have shown promise for the selective functionalization of C-H bonds, which could potentially be applied to the synthesis of precursors for unsaturated fatty acids. researchgate.net The synthesis of CoA-thioesters, which are important intermediates in fatty acid metabolism, can also be achieved through chemoenzymatic methods, highlighting the versatility of combining biological and chemical catalysts. nih.gov
Renewable Feedstocks
A key goal of sustainable synthesis is the use of renewable raw materials in place of finite petrochemical resources. While the immediate precursors for the syntheses described are typically derived from petroleum, there is a growing movement to produce chemical building blocks from biomass. Fatty acid methyl esters (FAMEs), produced by the transesterification of vegetable oils and algal lipids, are a major class of renewable feedstocks. acgpubs.org Future sustainable pathways could involve the conversion of specific bio-derived fatty acids or other platform molecules into the necessary precursors for synthesizing this compound. Biocatalysis, using enzymes such as ene-reductases, also offers a green route for the stereoselective reduction of carbon-carbon double bonds, potentially starting from unsaturated precursors derived from biological sources. nih.gov
Table 3: Green Chemistry Evaluation of Synthetic Routes
| Synthetic Method | Atom Economy | Catalyst Type | Waste Profile | Potential for Renewable Feedstock |
|---|---|---|---|---|
| Wittig Reaction | Poor | Stoichiometric Reagent | High (Triphenylphosphine oxide) | Moderate (Precursors can potentially be bio-derived) |
Chemical Reactivity and Mechanistic Studies of Z 4 Heptenoic Acid Methyl Ester
Olefin Metathesis Reactions Involving the Double Bond of (Z)-4-Heptenoic Acid Methyl Ester
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, has become a cornerstone of modern synthetic chemistry due to its efficiency and the generation of fewer byproducts compared to other methods. wikipedia.org The reaction is catalyzed by metal complexes, most notably those based on ruthenium, molybdenum, and tungsten. wikipedia.orglibretexts.org
The general mechanism, first proposed by Chauvin, involves the [2+2] cycloaddition of an alkene with a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene and metal alkylidene species, thus propagating the catalytic cycle. masterorganicchemistry.comyoutube.com
In the context of this compound, the internal double bond can participate in several types of olefin metathesis reactions, including cross-metathesis and ring-closing metathesis.
Cross-Metathesis (CM): This intermolecular reaction involves the reaction of this compound with another olefin. For instance, the cross-metathesis of fatty acid methyl esters, such as methyl oleate, with other olefins has been studied. rsc.orgrsc.org The reaction of this compound with a symmetrical olefin like cis-4-octene (B1353254) in the presence of a ruthenium catalyst, such as Grubbs' catalyst, would be expected to yield a mixture of products, including the self-metathesis products of each starting material and the desired cross-metathesis products. rsc.org The use of an excess of one of the olefin partners can favor the formation of the cross-metathesis product. masterorganicchemistry.com The stereoselectivity of the newly formed double bond in cross-metathesis can be difficult to control, often resulting in a mixture of E and Z isomers. masterorganicchemistry.com However, recent advancements have led to the development of catalysts that exhibit high Z-selectivity. nih.govnih.gov
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, it can be a precursor to dienes that can. For example, if the ester were functionalized to contain a second double bond at an appropriate distance, an intramolecular RCM reaction could be used to form a cyclic compound. organic-chemistry.orgwikipedia.org RCM is a powerful tool for the synthesis of 5- to 30-membered rings. organic-chemistry.orgwikipedia.org The reaction is often driven by the formation of a volatile byproduct, such as ethylene, which is removed from the reaction mixture. organic-chemistry.org
The choice of catalyst is crucial for the success of olefin metathesis reactions. Grubbs' catalysts, which are ruthenium-based, are known for their high tolerance to various functional groups and their stability in air and moisture. libretexts.orgharvard.edu Schrock catalysts, based on molybdenum or tungsten, are generally more reactive but also more sensitive to air and water. libretexts.org
Hydrogenation and Reduction Pathways of the Carbon-Carbon Double Bond and Ester Group in this compound
The reduction of this compound can proceed via two main pathways: hydrogenation of the carbon-carbon double bond and reduction of the ester group. The selectivity of these reactions depends on the choice of reducing agent and reaction conditions.
Hydrogenation of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of unsaturated esters. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction generally proceeds with syn-addition of hydrogen to the double bond. For this compound, this would result in the formation of methyl heptanoate (B1214049).
Reduction of the Ester Group: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically requires anhydrous conditions. The reduction of this compound with LiAlH₄ would yield (Z)-4-hepten-1-ol, preserving the double bond.
Chemoselective Reduction: It is possible to selectively reduce one functional group in the presence of the other. For instance, using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of certain additives can selectively reduce the ester to the alcohol while leaving the double bond intact, although NaBH₄ is generally not strong enough to reduce esters on its own. Conversely, catalytic hydrogenation under specific conditions can saturate the double bond without affecting the ester group. For example, using a poisoned catalyst (e.g., Lindlar's catalyst) could potentially allow for the selective reduction of a more reactive alkyne in the presence of the ester and the (Z)-alkene.
Enzymatic reductions offer another avenue for the selective transformation of such bifunctional molecules. For example, certain aldo-keto reductases have been shown to stereoselectively reduce carbonyl compounds. researchgate.net
Oxidation Reactions and Degradation Pathways of this compound
The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The primary sites of oxidation are the carbon-carbon double bond and the allylic positions.
Oxidation of the Carbon-Carbon Double Bond:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This would yield methyl (Z)-4,5-epoxyheptanoate.
Ozonolysis: Treatment with ozone followed by a workup with a reducing agent (e.g., dimethyl sulfide) or an oxidizing agent (e.g., hydrogen peroxide) will cleave the double bond. Reductive workup would yield propanal and methyl 4-oxobutanoate. Oxidative workup would yield propanoic acid and methyl 4-oxobutanoate.
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions can also cleave the double bond, leading to the formation of carboxylic acids.
Oxidation at Allylic Positions: The carbon atoms adjacent to the double bond (the allylic positions) are susceptible to oxidation. Autoxidation, a radical-mediated process that occurs in the presence of oxygen, can lead to the formation of hydroperoxides at these positions. These hydroperoxides can then decompose into a complex mixture of smaller, volatile compounds. The oxidation of unsaturated fatty acid methyl esters is known to produce a wide range of products, including aldehydes, ketones, and shorter-chain esters. researchgate.net
Degradation Pathways: The degradation of unsaturated fatty acid methyl esters, particularly under conditions of heat and oxygen exposure, often proceeds through radical chain reactions. The primary products are hydroperoxides, which can then undergo further reactions, including cleavage of the carbon chain to form lower molecular weight compounds or polymerization to form higher molecular weight products. researchgate.net The study of the oxidation of methyl linoleate, which contains multiple double bonds, has shown the formation of products such as methyl 9-oxononanoate (B1257084) and hexanal, resulting from the cleavage of the unsaturated carbon chain. mdpi.com
Functionalization of the Ester Group in this compound
The ester group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (Z)-4-heptenoic acid. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is generally irreversible as it forms the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. organic-chemistry.org
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.com For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sodium ethoxide would yield ethyl (Z)-4-heptenoate. masterorganicchemistry.com This process is an equilibrium, and using a large excess of the new alcohol can drive the reaction to completion. youtube.com Transesterification is a key process in the production of biodiesel from vegetable oils. researchgate.nettechscience.com
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The reaction of this compound with ammonia (B1221849) would yield (Z)-4-heptenamide. The mechanism of amidation can involve a complex series of addition-elimination steps. researchgate.net
Reduction: As mentioned in section 3.2, the ester group can be reduced to a primary alcohol, (Z)-4-hepten-1-ol, using strong reducing agents like lithium aluminum hydride.
The following table summarizes some key functionalization reactions of the ester group:
| Reagent(s) | Product Functional Group |
| H₃O⁺ or OH⁻, H₂O | Carboxylic acid |
| R'OH, H⁺ or R'O⁻ | New ester |
| R'₂NH | Amide |
| LiAlH₄, then H₂O | Primary alcohol |
Rearrangement Reactions Involving the Carbon Skeleton of this compound
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.in While specific rearrangement reactions directly involving this compound under typical conditions are not extensively documented, the functional groups present allow for the possibility of certain types of rearrangements under specific conditions or after initial functionalization.
Claisen Rearrangement: If the molecule were modified to contain an allyl vinyl ether moiety, it could undergo a harvard.eduharvard.edu-sigmatropic Claisen rearrangement. mvpsvktcollege.ac.in For instance, if the ester were reduced to the corresponding alcohol, (Z)-4-hepten-1-ol, and then converted to an allyl ether, a subsequent Claisen rearrangement could be envisioned.
Cope Rearrangement: Similarly, if the molecule were transformed into a 1,5-diene system, it could potentially undergo a Cope rearrangement, which is also a harvard.eduharvard.edu-sigmatropic rearrangement. mvpsvktcollege.ac.in
Pinacol-type Rearrangements: If the double bond were to be dihydroxylated to form a 1,2-diol, this diol could undergo an acid-catalyzed pinacol (B44631) rearrangement to form a ketone. msu.edulibretexts.org The regioselectivity of this rearrangement would depend on which hydroxyl group is protonated and leaves as water, and which group migrates.
Wagner-Meerwein Rearrangements: These are 1,2-hydride or 1,2-alkyl shifts that occur in carbocationic intermediates. msu.edu If a carbocation were to be generated in the carbon skeleton of this compound, for example, by protonation of the double bond under strongly acidic conditions, a series of rearrangements could occur to form a more stable carbocation. msu.edu
Beckmann and Related Rearrangements: If the ester were converted to a ketone and then to an oxime, it could undergo a Beckmann rearrangement to form an amide. mvpsvktcollege.ac.inlibretexts.org
It is important to note that these are potential rearrangement pathways based on the functional groups present in derivatives of this compound. The specific conditions required to induce these rearrangements would need to be carefully chosen.
Detailed Mechanistic Investigations of Key Transformations of this compound
Mechanism of Olefin Metathesis:
The currently accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene complex and the olefin. wikipedia.orglibretexts.org The catalytic cycle can be summarized as follows:
Initiation: The active catalyst, a metal-carbene complex, reacts with the olefin substrate (e.g., this compound) in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. masterorganicchemistry.com
Productive Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, breaking two different carbon-carbon bonds to release a new olefin product and a new metal-carbene complex. masterorganicchemistry.com
Propagation: The new metal-carbene complex then reacts with another molecule of the olefin substrate, continuing the catalytic cycle. masterorganicchemistry.com
For Grubbs-type ruthenium catalysts, a dissociative mechanism is often proposed, where a phosphine (B1218219) ligand dissociates from the metal center before the olefin coordinates. harvard.edu An associative mechanism, where the olefin coordinates to form an 18-electron intermediate, is also possible but generally considered less dominant. harvard.edu
Mechanism of Acid-Catalyzed Transesterification:
The acid-catalyzed transesterification of this compound with another alcohol (R'OH) follows a mechanism analogous to the Fischer esterification. masterorganicchemistry.com The steps are all in equilibrium:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the new alcohol (R'OH) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original methoxy (B1213986) group.
Elimination: The protonated methoxy group is a good leaving group (methanol), which is eliminated to reform the carbonyl double bond.
Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and give the final transesterified product. masterorganicchemistry.com
The use of a large excess of the reactant alcohol (R'OH) shifts the equilibrium towards the formation of the new ester.
Mechanism of Base-Catalyzed Transesterification:
The base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism:
Nucleophile Formation: The base (e.g., an alkoxide, R'O⁻) is the active nucleophile.
Nucleophilic Addition: The alkoxide attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) to form the new ester. masterorganicchemistry.com
The methoxide ion then reacts with the reactant alcohol (R'OH) to regenerate the active alkoxide nucleophile (R'O⁻), thus making the base catalytic.
Spectroscopic and Chromatographic Characterization for Structural Elucidation of Z 4 Heptenoic Acid Methyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including FAMEs. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the deduction of the molecular structure and stereochemistry.
Proton NMR (¹H NMR) spectroscopy is particularly effective for identifying key functional groups and determining the geometry of double bonds in unsaturated FAMEs. aocs.org For (Z)-4-Heptenoic acid methyl ester, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons in the molecule.
The methyl ester protons (-OCH₃) typically produce a sharp, strong singlet peak around 3.6 to 3.7 ppm. aocs.orgresearchgate.net This signal is highly diagnostic for the presence of a methyl ester group and is often used for quantification purposes during reaction monitoring, such as in transesterification. aocs.orgaocs.org
The olefinic protons (-CH=CH-) are crucial for confirming the presence and stereochemistry of the double bond. These protons resonate in the downfield region of the spectrum, typically around 5.3-5.4 ppm. magritek.com The coupling constant (J-value) between these two vinylic protons is definitive for assigning the stereochemistry. A coupling constant in the range of 6-7 Hz is characteristic of a Z (cis) configuration, while a larger coupling constant of 11-12 Hz would indicate an E (trans) configuration. researchgate.net The analysis of these signals and their coupling patterns confirms the (Z)-geometry of the double bond at the C4 position. Other notable signals include those for the allylic protons (protons on carbons adjacent to the double bond) and the terminal methyl group.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Characteristic Coupling Constant (J, Hz) |
| Terminal CH₃ | ~0.9 | Triplet | ~7 |
| Methylene (CH₂) | ~1.3 - 2.3 | Multiplet | - |
| Allylic (C₃-H₂, C₆-H₂) | ~2.0 - 2.3 | Multiplet | - |
| Olefinic (-CH=CH-) | ~5.3 - 5.4 | Multiplet | ~10-12 (Z-isomer) |
| Methyl Ester (-OCH₃) | ~3.6 - 3.7 | Singlet | - |
This table presents typical ¹H NMR chemical shift ranges for protons in a FAME like this compound. Exact values can vary based on solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. pressbooks.pub Each unique carbon atom in the structure produces a distinct signal, allowing for the verification of the total number of carbons and the identification of their chemical environment. oregonstate.edu
For this compound, the ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the two olefinic carbons, the methyl ester carbon, and the aliphatic carbons of the chain. The carbonyl carbon signal appears significantly downfield, typically in the 170-185 ppm range, which is characteristic of esters. libretexts.org The olefinic carbons involved in the C=C double bond resonate in the 115-140 ppm region. libretexts.org The carbon of the methyl ester group (-OCH₃) is found around 50-60 ppm, while the various sp³ hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (10-40 ppm). oregonstate.edulibretexts.org
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 185 |
| Olefinic (C=C) | 115 - 140 |
| Ester Methyl (O-CH₃) | 50 - 65 |
| Allylic (C₃, C₆) | 20 - 35 |
| Methylene (CH₂) | 15 - 40 |
| Terminal Methyl (CH₃) | 10 - 15 |
This table provides typical ¹³C NMR chemical shift ranges for carbons in a FAME like this compound. The specific environment of each carbon influences its precise chemical shift.
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often employed for the complete and unambiguous structural assignment of complex molecules. ipb.pt Techniques such as COSY, HSQC, and HMBC are invaluable for piecing together the molecular puzzle. semanticscholar.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons along the alkyl chain and, importantly, between the two olefinic protons, confirming their connectivity. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). magritek.com This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. magritek.comcore.ac.uk For this compound, HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and between the protons on C2 and the carbonyl carbon, thus confirming the ester functionality and its position.
Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the carbon skeleton, the placement of the double bond, and the location of the methyl ester group, leaving no ambiguity in the final structural elucidation.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Ion Detection
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns produced upon ionization.
Electron Ionization (EI) is a widely used, high-energy ("hard") ionization technique in GC-MS analysis of FAMEs. jeol.comjeol.com In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. acs.orgekb.eg The resulting mass spectrum is a "fingerprint" of the molecule, characterized by numerous fragment ions. For FAMEs, the molecular ion (M⁺·) is often weak or entirely absent, especially in unsaturated compounds. jeol.comtandfonline.com However, the fragmentation pattern is highly informative. A key fragmentation for many FAMEs is the McLafferty rearrangement, which produces a characteristic base peak at m/z 74. acs.orgresearchgate.net Other significant fragments, such as m/z 87, are also used to identify saturated and monoenoic FAMEs. acs.orgacs.org
In contrast, Field Ionization (FI) is a "soft" ionization technique that imparts very little excess energy to the molecule. jeol.comjeol.com This results in minimal fragmentation and the production of a prominent molecular ion peak. jeol.com FI is therefore superior for the unambiguous determination of the molecular weight of FAMEs, especially for unsaturated esters where the molecular ion is not observed in EI spectra. jeol.comjeol.com The combination of EI for fragmentation data and FI for molecular ion detection provides complementary and comprehensive information. jeol.com
| Ionization Method | Principle | Fragmentation | Molecular Ion (M⁺·) | Primary Use for FAMEs |
| Electron Ionization (EI) | High-energy electron impact (70 eV) | Extensive and reproducible | Often weak or absent | Structural elucidation via fragmentation patterns and library matching |
| Field Ionization (FI) | High electric field potential | Minimal | Strong and clear | Unambiguous molecular weight determination |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule from its measured mass. jeol.comjeol.com By comparing the experimentally measured exact mass of the molecular ion (obtained preferably via a soft ionization technique like FI) with the calculated theoretical masses of possible elemental formulas, the correct molecular formula can be determined with high confidence. rsc.org For this compound, with a molecular formula of C₈H₁₄O₂, HRMS would be able to distinguish its exact mass from other isomeric compounds or compounds with a different elemental composition but the same nominal mass. This makes HRMS an essential tool for confirming the identity of new or unknown compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular conformation in fatty acid methyl esters (FAMEs) like this compound. These methods provide detailed information based on the vibrational modes of specific chemical bonds within the molecule.
Infrared spectroscopy of esters is characterized by a few very strong, distinct peaks. spectroscopyonline.com For this compound, the most prominent absorption band is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1730–1750 cm⁻¹. researchgate.net The exact position can be influenced by the molecular environment, but it remains a strong and reliable indicator of the ester functional group. spectroscopyonline.com Another key feature for esters is the presence of two C-O stretching bands, typically found between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of unsaturation in the molecule is indicated by the C=C stretching vibration, although this can be weak in the IR spectrum, and the =C-H stretching vibration, which occurs at wavenumbers just above 3000 cm⁻¹. spectra-analysis.com
Raman spectroscopy is highly complementary to IR, particularly for the analysis of unsaturated FAMEs. proquest.com While the C=O stretch is also visible in Raman spectra, typically between 1729 and 1748 cm⁻¹, the technique is especially sensitive to the non-polar C=C double bond. researchgate.netnih.gov The C=C stretching mode in cis-unsaturated fatty acids gives rise to a strong band around 1655 cm⁻¹. researchgate.netresearchgate.net Additionally, the in-plane bending of the olefinic hydrogens (=C-H) results in a characteristic band near 1266 cm⁻¹. researchgate.net The intensity of these unsaturation-related bands can be correlated with the number of double bonds in the fatty acid chain. researchgate.netnih.gov Raman spectroscopy can, therefore, be used to determine the degree of unsaturation in a sample. nih.gov
Together, IR and Raman spectra provide a comprehensive fingerprint of this compound, allowing for the unambiguous identification of its core functional groups—the methyl ester and the cis-alkene—and offering insights into its molecular structure.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |
| Ester (C=O) | Stretching | 1730 - 1750 spectra-analysis.com | 1729 - 1748 nih.gov | Strong |
| Alkene (C=C) | Stretching | ~1650 (often weak) | ~1655 (cis) researchgate.net | Medium-Strong |
| Olefinic (=C-H) | Stretching | > 3000 spectra-analysis.com | ~3012 (cis) researchgate.net | Medium |
| Olefinic (=C-H) | In-plane bend | Not prominent | ~1266 researchgate.net | Medium |
| Ester (C-O) | Stretching | 1000 - 1300 spectroscopyonline.com | 800 - 920 researchgate.net | Strong (IR) |
| Methylene (-CH₂) | Bending/Scissoring | ~1465 researchgate.net | ~1440 researchgate.net | Medium |
Advanced Chromatographic Separations for Purity Assessment and Isomer Differentiation of this compound
Chromatographic techniques are indispensable for the analysis of fatty acids, providing powerful methods for separating complex mixtures, assessing purity, and differentiating between isomers. stmarys-ca.edu For fatty acids like (Z)-4-Heptenoic acid, derivatization to their corresponding methyl esters (FAMEs) is a standard procedure that increases their volatility and thermal stability, making them highly suitable for gas chromatography. restek.comgcms.cz
Gas chromatography (GC) is the foremost technique for the routine analysis and quantification of FAMEs. gcms.cznih.gov The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or polymer stationary phase coated on the inside of a long, thin capillary column. stmarys-ca.edu
The choice of the stationary phase is critical for achieving the desired separation. While non-polar columns can separate FAMEs based on their boiling points, polar stationary phases are essential for separating compounds based on their degree of unsaturation and for resolving geometric (cis/trans) and positional isomers. nih.govresearchgate.net Highly polar stationary phases, such as those containing cyanopropyl groups (e.g., BPX70) or polyethylene (B3416737) glycol (PEG) phases (e.g., Carbowax, Omegawax), are commonly employed. restek.comresearchgate.netsigmaaldrich.com Cyanopropyl phases are particularly effective at separating geometric isomers, offering high selectivity. restek.comnih.gov
The separation process involves injecting the FAME sample into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or hydrogen. sigmaaldrich.com An oven temperature program is used to gradually increase the column temperature, allowing for the sequential elution of FAMEs from the column to the detector, usually a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range. stmarys-ca.edugcms.cz
Interactive Data Table: Typical GC-FID Parameters for FAME Analysis
| Parameter | Typical Setting | Purpose | Source(s) |
| Column Type | Capillary | High-resolution separation. | stmarys-ca.edurestek.com |
| Stationary Phase | Highly Polar (e.g., Biscyanopropyl, PEG) | Separation of saturated, unsaturated, and isomeric FAMEs. | restek.comgcms.cznih.gov |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film | Standard dimensions for complex FAME mixture analysis. | restek.comsigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen | Transports sample through the column. | restek.comsigmaaldrich.com |
| Injection Mode | Split/Splitless | Introduces a small, representative sample volume onto the column. | nih.govsigmaaldrich.com |
| Injector Temperature | 220 - 250 °C | Ensures rapid vaporization of the FAMEs. | restek.comsigmaaldrich.com |
| Oven Program | e.g., 100°C hold, ramp 3-5°C/min to 240°C | Optimizes separation of FAMEs with different boiling points. | restek.comgcms.czsigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | Provides sensitive detection of eluted organic compounds. | stmarys-ca.edugcms.cz |
| Detector Temperature | 250 - 285 °C | Prevents condensation of analytes in the detector. | restek.comgcms.cz |
Coupling gas chromatography with mass spectrometry (GC-MS) combines the high-resolution separation power of GC with the definitive identification capabilities of MS. This technique is invaluable for identifying unknown components, confirming the identity of known compounds, and analyzing trace components in complex matrices. nih.gov
As each FAME, including this compound, elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, molecules are ionized, most commonly by Electron Ionization (EI), which uses a high-energy electron beam to generate a positively charged molecular ion (M⁺•) and a series of characteristic fragment ions. jeol.com This fragmentation pattern is a reproducible fingerprint that can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification. wiley.com
For a methyl ester like this compound (molecular weight 142.20 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at m/z 142. However, for some unsaturated FAMEs, the molecular ion can be weak or absent. jeol.com More reliable identification often comes from characteristic fragment ions. A key fragmentation for many methyl esters is the McLafferty rearrangement, which produces a prominent ion at m/z 74. whitman.edu Other significant fragments arise from cleavage at the alpha-carbon relative to the carbonyl group and cleavages along the alkyl chain, which can sometimes provide information about the double bond position. whitman.edu For more definitive double bond localization, soft ionization techniques like Chemical Ionization (CI) may be used, which often produce a more stable protonated molecule [MH]⁺ and allow for controlled fragmentation experiments (MS/MS). nih.govshimadzu.comnih.gov
Interactive Data Table: Predicted Mass Fragments for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Ion Structure/Origin | Significance |
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 87 | [CH₃OCO(CH₂)₂]⁺ | Cleavage at the allylic C3-C4 bond |
| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty rearrangement product; characteristic of methyl esters |
| 55 | [C₄H₇]⁺ | Fragment from the alkyl chain, likely involving the double bond |
| 41 | [C₃H₅]⁺ | Allyl cation; common fragment in unsaturated compounds |
While GC is the standard for FAME analysis, high-performance liquid chromatography (HPLC) is a valuable alternative, particularly for fatty acids that are thermally unstable or non-volatile, or when a preparative-scale separation is required. aocs.orgedpsciences.org Since native fatty acids and their simple methyl esters often lack a strong UV chromophore, detection can be challenging. jafs.com.pl To overcome this, fatty acids are often converted into derivatives that absorb strongly in the UV or fluorescence range, greatly enhancing detection sensitivity. aocs.org
Common derivatizing agents include phenacyl bromide and 2-naphthacyl bromide, which react with the carboxylic acid to form phenacyl or naphthacyl esters, respectively. aocs.orgedpsciences.orgcerealsgrains.org These derivatives can be detected at femtomole levels, making HPLC a highly sensitive analytical method. aocs.org
The separation is typically performed using reversed-phase HPLC, where a non-polar stationary phase (e.g., octadecylsilyl, C18) is used with a polar mobile phase. nih.gov A gradient elution, commonly with a mixture of acetonitrile (B52724) and water, is employed to separate the fatty acid derivatives based on differences in their chain length and degree of unsaturation. aocs.orgresearchgate.net Generally, retention time increases with chain length and decreases with the number of double bonds. aocs.org This non-destructive technique allows for the collection of purified fractions for further analysis. edpsciences.org
Interactive Data Table: Typical HPLC Parameters for Fatty Acid Derivative Analysis
| Parameter | Typical Setting | Purpose | Source(s) |
| Column Type | Reversed-Phase | Separation based on hydrophobicity. | nih.gov |
| Stationary Phase | C18 (Octadecylsilyl) | Non-polar phase for retaining fatty acid derivatives. | aocs.orgnih.gov |
| Mobile Phase | Acetonitrile / Water or Methanol (B129727) / Water | Polar solvent system; gradient elution is common. | aocs.orgnih.govresearchgate.net |
| Detection | UV Absorbance | Sensitive detection of chromophore-labeled derivatives. | aocs.orgresearchgate.net |
| Derivative | Phenacyl or Naphthacyl Esters | Enhances UV detection sensitivity. | aocs.orgedpsciences.orgcerealsgrains.org |
| Wavelength | ~246-254 nm | Corresponds to the absorbance maximum of the derivative. | aocs.orgresearchgate.net |
Analytical Methodologies for Detection and Quantification of Z 4 Heptenoic Acid Methyl Ester in Complex Matrices
Sample Preparation and Extraction Techniques for (Z)-4-Heptenoic Acid Methyl Ester Analysis
The initial and most critical stage in the analysis of this compound is the preparation and extraction of the analyte from the sample matrix. The goal is to isolate the FAMEs efficiently while minimizing contamination and degradation.
Initial Sample Handling: For solid samples such as biomass or tissues, an initial step involves weighing a precise amount (e.g., 5 to 10 mg) into a reaction vial. nrel.gov These samples are often dried overnight in a vacuum oven at a controlled temperature (e.g., 40°C) to remove moisture, which can interfere with subsequent reactions. nrel.gov For liquid or lipid extract samples, a known weight or volume is transferred to the vial. nrel.gov
Extraction and Derivatization: Since (Z)-4-heptenoic acid is often present as part of a larger lipid structure (like a triglyceride) or as a free fatty acid, a derivatization step is typically required to convert it into its methyl ester form for gas chromatography analysis. This process, known as esterification or transesterification, is often integrated with the extraction procedure. A common approach is acid-catalyzed methanolysis. nih.gov In this method, a reagent such as methanolic hydrogen chloride (HCl) or boron trifluoride (BF₃) in methanol (B129727) is added to the sample. nih.govsigmaaldrich.com The mixture is then heated to ensure the reaction goes to completion, with typical conditions being 100°C for one hour or 45°C overnight. nih.gov
Liquid-Liquid Extraction (LLE): Following the derivatization reaction, the newly formed this compound, which is nonpolar, must be separated from the polar components of the reaction mixture. This is achieved through liquid-liquid extraction. A nonpolar solvent, most commonly n-heptane or hexane, is added to the cooled reaction vial along with water or an aqueous salt solution (e.g., 1M NaCl). ucdavis.edusigmaaldrich.com After vigorous shaking (vortexing), the mixture separates into two layers: an upper organic phase containing the FAMEs and a lower aqueous phase. The organic layer is carefully collected. This extraction step is often repeated to maximize the recovery of the analyte. ucdavis.edu The collected organic fractions can be pooled and, if necessary, concentrated under a gentle stream of nitrogen for samples with low FAME content. ucdavis.edu
To ensure quantitative accuracy, an internal standard, such as methyl tridecanoate (B1259635) or heptadecanoic acid methyl ester, is typically added at the beginning of the sample preparation process. nrel.govnist.gov This allows for the correction of any analyte loss that may occur during the extraction and derivatization steps.
Table 1: Summary of Sample Preparation Techniques for FAME Analysis
| Step | Technique | Reagents/Solvents | Purpose | Source(s) |
|---|---|---|---|---|
| Drying | Vacuum Oven | - | Removal of water to prevent interference with derivatization. | nrel.gov |
| Derivatization | Acid-Catalyzed Esterification | Methanolic HCl, BF₃-Methanol, Acetyl Chloride in Methanol | Conversion of free fatty acids and acylglycerols to volatile FAMEs for GC analysis. | nih.govsigmaaldrich.comsigmaaldrich.com |
| Extraction | Liquid-Liquid Extraction (LLE) | n-Heptane, Hexane, Water, NaCl Solution | Separation of nonpolar FAMEs from the polar reaction mixture. | ucdavis.edusigmaaldrich.com |
| Concentration | Nitrogen Evaporation | Nitrogen Gas | To increase the concentration of FAMEs in low-level samples before analysis. | ucdavis.edu |
| Internal Standard | Spiking | Methyl Tridecanoate (C13:0), Methyl Heptadecanoate (C17:0) | To enable accurate quantification by correcting for procedural losses. | nrel.gov |
Development and Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for this compound
Once extracted, this compound is analyzed using chromatographic techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, though GC is more common for FAME analysis due to their volatility. chromatographyonline.com
Gas Chromatography (GC): GC is the primary method for separating and analyzing FAMEs. chromatographyonline.com Separation is typically achieved using a capillary column, with polar columns like those coated with polyethylene (B3416737) glycol (e.g., Omegawax) being highly effective for separating FAMEs based on chain length and degree of unsaturation. sigmaaldrich.com The instrument is operated with a temperature program where the oven temperature is gradually increased to elute compounds in order of their boiling points. scispace.com
Detector: The most common detector is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantifiable analysis. sigmaaldrich.comresearchgate.net Mass spectrometry (MS) is also widely used as a detector for its ability to provide structural information and confirm the identity of the analyte. nih.gov
High-Performance Liquid Chromatography (HPLC): While less common, HPLC offers an alternative for FAME analysis, particularly when dealing with complex mixtures or when derivatization is not desirable. nih.govepa.gov
Method: Reverse-phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. sielc.comms-editions.cl A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with an acid like phosphoric acid or formic acid to improve peak shape. sielc.comms-editions.cl
Detector: A UV detector can be used, although FAMEs have a weak chromophore. epa.gov More advanced detection is achieved by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov
Method Validation: For both GC and HPLC, the analytical method must be validated to ensure its performance is suitable for its intended purpose. ms-editions.clpensoft.net Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) and involves assessing several key parameters discussed in section 6.5. pensoft.netnih.gov
Table 2: Typical Chromatographic Conditions for FAME Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Source(s) |
|---|---|---|---|
| Technique | Capillary GC | Reverse-Phase (RP-HPLC) | sigmaaldrich.comms-editions.cl |
| Column | Omegawax, HP-5ms (e.g., 30 m x 0.53 mm, 0.5 µm film) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particles) | sigmaaldrich.comscispace.comms-editions.cl |
| Mobile Phase | Carrier Gas: Helium, Hydrogen | Acetonitrile/Water (gradient or isocratic) | scispace.comms-editions.cl |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV, Mass Spectrometer (MS) | sigmaaldrich.comresearchgate.netepa.gov |
| Typical Use | Primary method for volatile FAMEs | Analysis of non-volatile or thermally unstable lipids; preparative separation | chromatographyonline.comsielc.com |
Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Confirmation of this compound
For trace-level detection and unambiguous confirmation of this compound in complex matrices, hyphenated techniques that couple chromatography with tandem mass spectrometry (MS/MS) are indispensable. These methods offer superior selectivity and sensitivity compared to single-stage MS or other detectors. nih.govshimadzu.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful tool for quantifying trace analytes in challenging samples. It operates by selecting a specific precursor ion (e.g., the molecular ion of this compound) in the first mass analyzer, fragmenting it through collision-induced dissociation (CID), and then monitoring specific fragment ions (product ions) in the second mass analyzer. shimadzu.comchromatographyonline.com This process, known as Multiple Reaction Monitoring (MRM), acts as a highly specific filter, significantly reducing chemical noise from the sample matrix and allowing for much lower detection limits. chromatographyonline.com Different ionization techniques can be used, including electron ionization (EI) and the softer positive chemical ionization (PCI), which can yield more abundant molecular ions, further enhancing sensitivity in MRM mode. shimadzu.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for analytes that are not amenable to GC analysis. For fatty acids and their esters, LC-MS/MS provides a robust platform, especially when combined with derivatization strategies that enhance ionization efficiency. nih.gov For instance, derivatizing the parent fatty acid to form a picolylamide introduces a readily protonated nitrogen tag, improving detection in positive electrospray ionization (ESI) mode. nih.gov High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can be used to determine the elemental composition of the analyte and its fragments, providing an additional layer of confirmation. nih.govjeol.com The sensitivity of modern LC-MS/MS systems can reach the low femtomole range. nih.gov
Table 3: Comparison of Hyphenated Analytical Techniques
| Technique | Ionization Method | Key Advantage | Application | Source(s) |
|---|---|---|---|---|
| GC-MS/MS | Electron Ionization (EI), Positive Chemical Ionization (PCI) | High selectivity through MRM, eliminates matrix interference. | Trace quantification of volatile compounds in complex samples. | shimadzu.comchromatographyonline.com |
| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for non-volatile/thermally labile compounds; high sensitivity. | Analysis of a wide range of analytes, including those requiring derivatization for enhanced detection. | nih.govnih.gov |
| GC-High Resolution MS | Field Ionization (FI), EI | Accurate mass measurement for formula determination. | Confirmatory analysis and structural elucidation. | jeol.comjeolusa.com |
Derivatization Strategies for Enhanced Detection and Separation of this compound
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. For the analysis of the parent (Z)-4-heptenoic acid by GC, derivatization to its methyl ester is essential. sigmaaldrich.com
Purpose of Derivatization: The primary reasons for converting free fatty acids to their methyl esters before GC analysis are:
Increased Volatility: Free fatty acids are polar and have high boiling points, leading to long retention times and poor peak shape in GC. chromatographyonline.com The corresponding methyl esters are significantly more volatile.
Reduced Adsorption: The polar carboxyl group of free fatty acids can interact with active sites in the GC inlet and column, causing peak tailing and analyte loss. Neutralizing this group by converting it to an ester minimizes these interactions. sigmaaldrich.com
Improved Separation: Converting all fatty acids in a sample to the same ester type (e.g., methyl esters) allows for separation based primarily on the differences in the hydrocarbon chain (length and unsaturation), leading to better chromatographic resolution. sigmaaldrich.com
Common Derivatization Reagents: The most common strategy is acid-catalyzed esterification. Several reagents are widely used:
Boron Trifluoride in Methanol (BF₃-Methanol): A highly effective and widely used reagent for preparing FAMEs from various lipid classes. The reaction typically involves heating the sample with 12-14% BF₃-Methanol. sigmaaldrich.comchromatographyonline.com
Methanolic HCl: Prepared by dissolving HCl gas in methanol or by mixing acetyl chloride with methanol, this is another common and effective acidic catalyst. nih.govsigmaaldrich.com
Methanolic Sulfuric Acid: A solution of sulfuric acid in methanol can also be used to catalyze the esterification reaction. researchgate.net
Recently, novel derivatization techniques have been developed. One such method uses isotope-labeling with deuterated methanol (CD₃OD) in combination with GC-MS/MS. This allows for the differentiation between FAMEs that were originally present in the sample and those that were generated from free fatty acids during the derivatization process. chromatographyonline.com For LC-MS analysis, derivatizing agents that add a permanently charged or easily ionizable tag to the molecule can significantly enhance detection sensitivity. nih.gov
Table 4: Common Derivatization Reagents for FAME Preparation
| Reagent | Reaction Type | Typical Conditions | Notes | Source(s) |
|---|---|---|---|---|
| Boron Trifluoride-Methanol (BF₃-Methanol) | Acid-Catalyzed Esterification | Heat at 60-100°C for 5-20 minutes. | Highly efficient for a broad range of lipids. | sigmaaldrich.comchromatographyonline.com |
| Methanolic HCl | Acid-Catalyzed Esterification | Heat at 100°C for 1-1.5 hours. | A convenient and effective method. Can be prepared from aqueous HCl. | nih.govresearchgate.net |
| Methanolic H₂SO₄ | Acid-Catalyzed Esterification | Reflux for one hour. | Effective for both linear and more complex fatty acids. | researchgate.net |
| Deuterated Methanol (CD₃OD) | Isotope-Labeling Esterification | - | Used with GC-MS/MS to distinguish native FAMEs from derived FAMEs. | chromatographyonline.com |
Quantitative Analysis and Method Validation for this compound in Diverse Samples
A quantitative analytical method provides the concentration of an analyte in a sample. To ensure that these results are reliable, the method must be thoroughly validated. ms-editions.cl Validation demonstrates that the analytical procedure is suitable for its intended purpose by assessing a range of performance characteristics as defined by international guidelines. pensoft.netnih.gov
Key Validation Parameters:
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and examining the resulting calibration curve. A high coefficient of determination (R²) value, typically >0.995, indicates good linearity. nih.govshimadzu.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) is calculated. Acceptable recovery is often in the range of 95-105%. nih.govnih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. mdpi.com
Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment. mdpi.com An RSD of <10% is often required. nrel.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are often calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. mdpi.com
Selectivity/Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ms-editions.clmdpi.com In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and is pure. mdpi.com
The use of an appropriate internal standard is fundamental to achieving accurate quantification, as it compensates for variations in sample preparation and instrument response. nrel.gov
Table 5: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria | Source(s) |
|---|---|---|---|
| Linearity | Proportionality of signal to analyte concentration. | Coefficient of Determination (R²) > 0.995 | nih.govshimadzu.com |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 95-105% | nih.govnih.gov |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 10% | nrel.govchromatographyonline.com |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3 | nih.govmdpi.com |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≈ 10 | nih.govmdpi.com |
| Selectivity | Ability to measure only the intended analyte. | Peak purity and resolution from interferences. | ms-editions.clmdpi.com |
Environmental Fate and Ecological Impact of Z 4 Heptenoic Acid Methyl Ester
Biodegradation Pathways of (Z)-4-Heptenoic Acid Methyl Ester in Environmental Compartments
This compound, as a fatty acid methyl ester (FAME), is expected to be readily biodegradable in various environmental compartments, including soil and water. The primary mechanism of biodegradation for FAMEs is initiated by microbial enzymes. concawe.euarcjournals.orgconcawe.eu
The initial step in the biodegradation of FAMEs involves the hydrolysis of the ester bond by lipase (B570770) enzymes, which are commonly produced by a wide range of microorganisms. arcjournals.orgmdpi.com This reaction cleaves the molecule into (Z)-4-heptenoic acid and methanol (B129727). lyellcollection.org Following hydrolysis, the resulting fatty acid, in this case, (Z)-4-heptenoic acid, undergoes further degradation. For unsaturated fatty acids, isomerase enzymes can act on the double bond. arcjournals.org The carbon chain is then typically broken down through the β-oxidation pathway, a common metabolic process for fatty acids in many organisms. concawe.eu
The methanol produced during the initial hydrolysis is also readily biodegradable and can be utilized by a variety of microorganisms as a carbon and energy source. lyellcollection.org Studies on general FAMEs have shown that they are susceptible to degradation under both aerobic and anaerobic conditions, although the rates can vary depending on environmental factors such as the presence of electron acceptors and nutrients. concawe.euconcawe.eu For instance, research on the biodegradation of FAMEs from domestic wastewater by Lysinibacillus sphaericus demonstrated the organism's capability to degrade various types of fatty acids, indicating the presence of the necessary enzymatic machinery. arcjournals.org
Table 1: General Microbial Degradation of Fatty Acid Methyl Esters (FAMEs) This table is based on general findings for FAMEs and not specific to this compound.
| Organism/System | Compound Type | Degradation Finding | Reference |
|---|---|---|---|
| Lysinibacillus sphaericus C3-41 | Mixed FAMEs from wastewater | Capable of degrading saturated, monounsaturated, and polyunsaturated FAMEs. | arcjournals.org |
| Soil and Groundwater Microorganisms | General FAMEs (Biodiesel) | Readily biodegradable under both aerobic and anaerobic conditions. | concawe.euconcawe.eu |
Photolytic and Hydrolytic Degradation of this compound in Aquatic and Atmospheric Systems
In addition to biodegradation, this compound is susceptible to abiotic degradation processes, particularly photolysis and hydrolysis, especially in aquatic and atmospheric environments.
Photolytic Degradation: Exposure to sunlight can induce the photolytic degradation of FAMEs. Studies on various biodiesels have shown that unsaturated FAMEs are preferentially degraded by photo-oxidation compared to their saturated counterparts. researchgate.netfao.org The double bond in the structure of this compound makes it susceptible to attack by reactive oxygen species generated by sunlight, leading to its breakdown. The rate of photolysis is influenced by factors such as the degree of unsaturation and the presence of photosensitizing substances in the water. researchgate.net
Hydrolytic Degradation: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis breaks the ester bond to form the corresponding carboxylic acid ((Z)-4-heptenoic acid) and alcohol (methanol). google.comjove.com This reaction can occur under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH and temperature. mdpi.com While this process can occur abiotically, it is often catalyzed by microbial enzymes in the environment, as discussed in the biodegradation section. arcjournals.org The presence of water, particularly at the interface of a potential fuel spill, can promote hydrolysis, which in turn can facilitate microbial growth. mdpi.com
Environmental Distribution and Persistence of this compound
The environmental distribution and persistence of this compound are governed by its physicochemical properties and its susceptibility to degradation processes. As a volatile organic compound (VOC) that can be naturally emitted by plants, it can be distributed in the atmosphere. nih.govmdpi.com
Individual FAME compounds generally have low aqueous solubility and low volatility, which would suggest limited mobility in water and a tendency to partition to soil or sediment. concawe.eu However, this compound is a relatively short-chain FAME, which may confer slightly higher volatility and water solubility compared to longer-chain FAMEs. As a plant-emitted VOC, it can be transported over long distances in the atmosphere. nih.gov
The persistence of this compound in the environment is expected to be low. The combination of ready biodegradability and susceptibility to photolytic and hydrolytic degradation suggests that it would not persist for long periods in soil or water. concawe.euconcawe.euresearchgate.netfao.org However, the degradation products, such as the corresponding fatty acid and methanol, will have their own environmental fate characteristics. While these are also generally biodegradable, their formation can influence the local environmental conditions. concawe.eu
Ecotoxicological Studies on Non-Target Organisms (excluding human and direct safety aspects)
In general, FAMEs are considered to have low toxicity. chemimpex.com However, the water-soluble fractions of biodiesel, which would contain compounds like short-chain FAMEs and their degradation products, can exhibit toxicity to aquatic organisms. uni-pannon.hu
Studies on the aquatic crustacean Daphnia magna are commonly used to assess the ecotoxicity of chemical substances. Research on various FAMEs has shown a range of toxicity values. For example, some studies on biodiesel reported LC50 (lethal concentration for 50% of the population) values for Daphnia magna in the low parts per million range, indicating a degree of toxicity. uni-pannon.hu The toxicity of esters can be influenced by factors such as their hydrophobicity. nih.gov
It is important to note that the ecotoxicity of a substance can vary significantly between different species and under different environmental conditions. Without specific studies on this compound, a precise characterization of its ecotoxicological risk is not possible.
Table 2: General Ecotoxicity of Fatty Acid Methyl Esters (FAMEs) to Aquatic Organisms This table presents generalized data for FAMEs and is not specific to this compound.
| Test Organism | Substance | Endpoint | Result | Reference |
|---|---|---|---|---|
| Daphnia magna | Biodiesel (recycled cooking oils) | 48-hour LC50 | 4.65 ppm | uni-pannon.hu |
| Daphnia magna | Biodiesel (waste vegetable oil) | EC50 | 3.157 ppm | uni-pannon.hu |
Theoretical and Computational Studies on Z 4 Heptenoic Acid Methyl Ester
Quantum Chemical Calculations of Electronic Structure and Conformation of (Z)-4-Heptenoic Acid Methyl Ester
Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational landscape of molecules like this compound. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the molecule's reactivity and properties.
Table 1: Predicted Electronic Properties of a Representative Unsaturated Fatty Acid Methyl Ester
| Property | Predicted Value | Method |
| Dipole Moment | ~1.8 D | DFT (B3LYP/6-31G) |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -0.5 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 6.0 eV | DFT (B3LYP/6-31G) |
Note: The data in this table is illustrative and based on typical values for similar short-chain unsaturated fatty acid methyl esters, as direct data for this compound is not available.
Molecular Dynamics Simulations of this compound Interactions with Biological or Material Systems
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments. By simulating the movement of atoms over time, MD can provide insights into how this molecule interacts with biological membranes, proteins, or material surfaces.
In a biological context, MD simulations could explore the partitioning and orientation of this compound within a lipid bilayer. The cis double bond would likely affect its packing with other lipids, potentially influencing membrane fluidity. In material science, simulations could investigate its adsorption and self-assembly on different surfaces, which is relevant for applications such as lubricants or coatings. These simulations rely on accurate force fields that describe the interactions between the atoms of the molecule and its surroundings.
Prediction of Spectroscopic Properties of this compound
Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations can provide valuable information for interpreting experimental spectra.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. Key predicted peaks for this compound would include the C=O stretching of the ester group (around 1740 cm⁻¹), the C=C stretching of the alkene (around 1650 cm⁻¹), and the =C-H bending vibrations characteristic of a cis double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C chemical shifts are invaluable for structure elucidation. For this compound, calculations would help in assigning the signals of the protons and carbons adjacent to the double bond and the ester group, which have characteristic chemical shifts.
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns observed in experimental mass spectra by calculating the energies of potential fragment ions.
Table 2: Predicted Spectroscopic Data for this compound Analogs
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |
| ¹³C NMR | C=O | ~173 ppm |
| ¹³C NMR | C=C | ~123-130 ppm |
| ¹H NMR | =C-H | ~5.3-5.5 ppm |
| IR | C=O Stretch | ~1740 cm⁻¹ |
| IR | C=C Stretch | ~1655 cm⁻¹ |
Note: These are approximate values based on general knowledge of similar compounds, as specific computational studies on this compound are not available.
Structure-Reactivity Relationship Modeling for this compound Analogs
Structure-reactivity relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural features of a series of compounds with their chemical reactivity or physical properties.
For analogs of this compound, SRR models could be developed to predict properties such as boiling point, solubility, or reactivity towards oxidation. Descriptors used in such models would include constitutional parameters (e.g., molecular weight, number of double bonds), topological indices (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). By establishing a statistically significant correlation for a set of known analogs, the properties of new or untested compounds, including this compound, could be estimated. For instance, the position and stereochemistry of the double bond in different heptenoic acid methyl ester isomers would be a key variable in such a model.
Applications and Industrial Relevance of Z 4 Heptenoic Acid Methyl Ester
Role of (Z)-4-Heptenoic Acid Methyl Ester as a Synthetic Intermediate for Advanced Organic Compounds
The unique structural features of this compound, namely the cis-double bond at the fourth carbon and the methyl ester functional group, make it a potentially valuable building block in organic synthesis. The double bond can undergo a variety of chemical transformations, such as epoxidation, hydrogenation, and metathesis, allowing for the introduction of diverse functionalities. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, providing another site for chemical modification.
While specific examples of the total synthesis of complex natural products using this compound are not prominently documented, the strategies employed for similar molecules are instructive. For instance, the synthesis of other monounsaturated iso methyl-branched fatty acids has been achieved using reagents like (trimethylsilyl)acetylene, which could be a viable approach for elaborating the structure of this compound. acs.org The ester functionality can be a precursor to amides, which are of interest for their biological activities. biorxiv.org Furthermore, the cross-metathesis of unsaturated fatty acid methyl esters with other olefins, such as eugenol, has been demonstrated to yield multifunctional products, a strategy that could be applied to this compound to create novel compounds. acs.org
The synthesis of various organic compounds often involves the use of ester intermediates. For example, Fischer esterification is a common method for producing esters that can then be used in further reactions. google.comchegg.com The presence of both a double bond and an ester group in this compound offers multiple pathways for the synthesis of advanced organic compounds with potential applications in pharmaceuticals, fragrances, and other specialty chemicals.
Potential Applications of this compound in Material Science and Polymer Chemistry
The field of polymer chemistry is increasingly looking towards bio-based monomers to create more sustainable materials. Unsaturated fatty acid methyl esters (FAMEs) are promising candidates in this regard. The double bond in this compound can participate in polymerization reactions, potentially leading to the formation of novel polymers with unique properties.
Research has shown that the methyl esters of polyunsaturated fatty acids can undergo thermal polymerization to form dimers and higher oligomers. aminer.cn While this compound is monounsaturated, it could potentially be copolymerized with other monomers to tailor the properties of the resulting polymer. The incorporation of fatty acid side chains can influence the material's flexibility, thermal stability, and hydrophobicity. nih.gov
Furthermore, the double bond can be functionalized, for instance, through epoxidation. Epoxidized fatty acid methyl esters are precursors to bio-based epoxy resins and plasticizers. mdpi.comacs.orgresearchgate.net This suggests that this compound could be converted into a bio-based plasticizer or a component of thermosetting resins. Such materials could find applications in coatings, adhesives, and composites. The development of bio-based polymers from fatty acids is an active area of research, with approaches like Michael addition being explored to create new polymer architectures. nih.gov
Table 1: Potential Polymerization and Modification Reactions of this compound
| Reaction Type | Potential Product | Potential Application |
| Free-radical polymerization | Homopolymer or copolymer | Plasticizer, film-forming agent |
| Epoxidation followed by curing | Epoxy resin | Coating, adhesive, composite |
| Cross-metathesis | Dimer or oligomer | Lubricant, surfactant |
| Thiol-ene reaction | Functionalized polymer | Specialty polymer with tailored properties |
Biotechnological Production and Fermentative Synthesis of this compound
The production of fatty acids and their derivatives through microbial fermentation is a rapidly advancing field, offering a sustainable alternative to chemical synthesis. While the specific microbial production of this compound has not been detailed, the synthesis of other fatty acid methyl esters (FAMEs) and odd-chain fatty acids by microorganisms provides a strong indication of its feasibility.
Oleaginous yeasts, such as Yarrowia lipolytica, are known to accumulate high levels of lipids and have been engineered to produce a variety of fatty acid-derived molecules. mdpi.comlu.se These yeasts can be cultivated on various carbon sources, including inexpensive feedstocks like volatile fatty acids obtained from organic waste. mdpi.com The biosynthesis of odd-chain fatty acids, such as heptadecanoic acid, has been observed in Y. lipolytica when propionate (B1217596) is used as a substrate, suggesting that the precursors for C7 fatty acids can be generated within the cell. mdpi.com
The synthesis of unsaturated fatty acids in bacteria occurs through well-characterized pathways. nih.govnih.gov Metabolic engineering tools can be employed to modify these pathways to favor the production of specific chain lengths and unsaturation patterns. For instance, the expression of specific desaturases and thioesterases can control the position of the double bond and the length of the fatty acid chain. nih.gov Once the desired fatty acid is produced, enzymatic esterification can be used to convert it to the corresponding methyl ester. Lipases are effective biocatalysts for this reaction and can be used in aqueous miniemulsions or immobilized on solid supports. nih.govresearchgate.netgoogle.comaocs.org
Table 2: Potential Biotechnological Routes for this compound Production
| Production Step | Method | Organism/Enzyme Example |
| Fatty Acid Synthesis | Microbial Fermentation | Yarrowia lipolytica, Escherichia coli |
| Esterification | Enzymatic Reaction | Lipase (B570770) (e.g., from Candida antarctica) |
Agricultural and Pest Management Applications of this compound (excluding dosage or safety for humans)
Fatty acid methyl esters have shown promise in agriculture as biopesticides and as components of pheromone-based pest management strategies. google.com The specific application of this compound in this context is not well-documented, but the activities of similar compounds suggest its potential.
Esters are common components of insect sex pheromones, which are used for monitoring and controlling pest populations through mating disruption or mass trapping. alfa-chemistry.comwikipedia.orggoogle.com The volatility and biodegradability of these compounds make them an environmentally friendly option for pest control. While the specific pheromonal activity of this compound is unknown, other unsaturated esters play a role in the chemical communication of various insect species.
Furthermore, certain fatty acid derivatives have been investigated for their repellent or insecticidal properties. For example, allyl heptanoate (B1214049) has demonstrated lethal effects against aphids when ingested. researchgate.net Other studies have shown that essential oils containing various organic compounds, including esters, can have repellent activity against pests like the red flour beetle. nih.gov Organic acids and their derivatives have also been shown to have repellent effects on certain insects. nih.gov
In addition to pest management, some fatty acid esters have been explored for their herbicidal properties. google.com The herbicidal activity of compounds like 2,4-Dichlorophenoxyacetic acid is well-known, and while chemically distinct, the potential for other organic acids and their esters to act as herbicides is an area of ongoing research. jnsciences.orgnih.gov
Table 3: Potential Agricultural Applications based on Related Compounds
| Application | Mechanism of Action | Related Compound Example |
| Pest Management | Pheromone component | Various unsaturated esters in moth pheromones |
| Pest Management | Repellent/Insecticide | Allyl heptanoate |
| Weed Control | Herbicidal activity | 2,4-Dichlorophenoxyacetic acid |
Future Research Directions and Unanswered Questions Pertaining to Z 4 Heptenoic Acid Methyl Ester
Exploration of Novel and More Efficient Synthetic Methodologies for (Z)-4-Heptenoic Acid Methyl Ester
Current synthetic methods for producing fatty acid methyl esters, such as the transesterification of triglycerides, are well-established. mdpi.com This process typically involves reacting a triglyceride with methanol (B129727) in the presence of a catalyst, such as sodium hydroxide. mdpi.com However, the development of more efficient and selective methods for the synthesis of specific unsaturated esters like this compound presents an ongoing challenge.
Future research should aim to:
Develop stereoselective catalytic systems: Creating catalysts that can specifically produce the (Z)-isomer over the (E)-isomer would be a significant advancement, as the geometric isomerism can drastically affect the molecule's physical and biological properties.
Investigate enzymatic synthesis: The use of lipases as catalysts for esterification offers a greener and potentially more selective alternative to chemical catalysts. nih.gov Research into lipases with high specificity for medium-chain fatty acids could lead to more efficient production of this compound.
Explore metathesis reactions: Alkene metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. Investigating its application for the synthesis of this compound from readily available precursors could provide a novel and efficient synthetic route.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Stereoselective Catalysis | High isomeric purity, potential for high yield. | Catalyst design and synthesis can be complex and expensive. |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme stability and cost, lower reaction rates. |
| Alkene Metathesis | Novel bond formation, potential for high efficiency. | Catalyst sensitivity, availability of suitable starting materials. |
Development of Advanced Analytical Techniques for In Situ Monitoring of this compound
The ability to monitor the presence and concentration of this compound in real-time and in complex matrices is crucial for understanding its dynamics in biological and environmental systems. Current analytical methods for FAMEs primarily rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netmdpi.com While powerful, these techniques often require extensive sample preparation and are not suitable for in situ measurements.
Future research should focus on:
Miniaturized and portable sensors: The development of chemiresistor-based sensors or wearable plant sensors could enable the in situ detection of volatile organic compounds like this compound in soil, water, or even emitted from plants. bohrium.commdpi.com
Spectroscopic methods for real-time analysis: Investigating the potential of techniques like Raman spectroscopy or near-infrared (NIR) spectroscopy for the direct and non-destructive monitoring of this ester in various media.
Advanced mass spectrometry techniques: The use of soft ionization techniques in mass spectrometry can help in the clear identification of the molecular ion, which is often challenging with traditional electron ionization for unsaturated esters. jeol.com
Elucidation of Unexplored Biological Roles and Underlying Biochemical Mechanisms of this compound
The biological significance of this compound is largely unknown, although it has been identified in Nicotiana tabacum (tobacco) and pineapple fruit. np-mrd.orgthegoodscentscompany.com Fatty acid methyl esters, in general, are known to have diverse biological activities, including antimicrobial, anti-inflammatory, and signaling functions. researchgate.net
Key research questions that need to be addressed include:
Natural Occurrence and Biosynthesis: What are the biosynthetic pathways leading to the formation of this compound in plants and other organisms?
Pheromonal and Allelopathic Effects: Does this compound act as a pheromone for insects or have allelopathic effects on other plants, given its volatile nature?
Interaction with Cellular Systems: How does this compound interact with cell membranes and intracellular signaling pathways? Does it have any specific enzymatic targets? Some polyunsaturated fatty acid esters have been investigated for their role in cancer research. medchemexpress.com
Comprehensive Environmental Risk Assessment and Remediation Strategies for this compound
The increasing production and use of FAMEs, particularly in biofuels, necessitates a thorough understanding of their environmental fate and potential risks. mdpi.com The environmental impact of this compound specifically has not been studied.
Future research in this area should include:
Biodegradation studies: Investigating the anaerobic and aerobic biodegradation of this compound in different environmental compartments like soil and water. The presence of an unsaturated bond is known to influence the biodegradability of esters. nih.gov
Toxicity to non-target organisms: Assessing the potential toxicity of this compound to a range of aquatic and terrestrial organisms.
Atmospheric degradation: Studying the atmospheric degradation pathways of this volatile ester, particularly its reactions with hydroxyl radicals and ozone, which are key degradation mechanisms for unsaturated esters in the atmosphere. figshare.comresearchgate.net
Development of remediation technologies: In case of environmental contamination, exploring remediation strategies such as bioremediation using microorganisms capable of degrading this specific ester.
Integration of Computational Chemistry with Experimental Studies for Predictive Modeling of this compound Behavior
Computational chemistry and molecular modeling can provide valuable insights into the properties and reactivity of molecules, complementing experimental studies. acs.org For this compound, computational approaches can be employed to:
Predict physicochemical properties: Calculating properties such as vapor pressure, water solubility, and octanol-water partition coefficient, which are crucial for environmental fate modeling.
Model reaction mechanisms: Simulating the mechanisms of its synthesis, degradation, and biological interactions at a molecular level. This can aid in the design of more efficient catalysts and in understanding its mode of action.
Develop quantitative structure-activity relationships (QSAR): Establishing relationships between the molecular structure of this compound and its biological activity or environmental toxicity. This can help in predicting the properties of related compounds.
The integration of these computational models with experimental data will be key to building a comprehensive and predictive understanding of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
